
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene is an organic compound that belongs to the class of cycloalkanes It is characterized by a three-membered cyclopropene ring with two chlorine atoms and one chloromethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene typically involves the chlorination of 3-methylcyclopropene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclopropene ring. Common reagents used in this process include chlorine gas (Cl₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of catalysts and advanced separation techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropene ring can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated cyclopropene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted cyclopropenes depending on the nucleophile used.
Oxidation: Products include epoxides and other oxygenated derivatives.
Reduction: Products include partially or fully dechlorinated cyclopropenes.
Scientific Research Applications
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated cyclopropenes on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene exerts its effects involves the interaction of its chlorinated cyclopropene ring with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the cyclopropene ring can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, leading to a variety of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorocyclopropane: Similar in structure but lacks the chloromethyl group.
3-Chloromethyl-3-methylcyclopropene: Similar but has only one chlorine atom on the ring.
1,2,3-Trichlorocyclopropane: Contains an additional chlorine atom compared to 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a chloromethyl group on the cyclopropene ring. This unique combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
121410-60-4 |
|---|---|
Molecular Formula |
C5H5Cl3 |
Molecular Weight |
171.45 g/mol |
IUPAC Name |
1,2-dichloro-3-(chloromethyl)-3-methylcyclopropene |
InChI |
InChI=1S/C5H5Cl3/c1-5(2-6)3(7)4(5)8/h2H2,1H3 |
InChI Key |
GFZUSVPYPUWPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C1Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




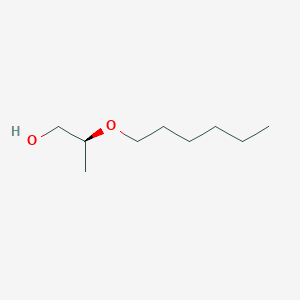
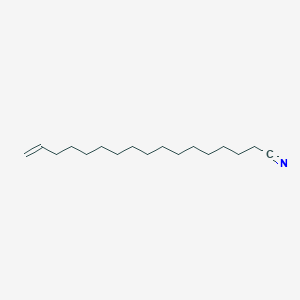

![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
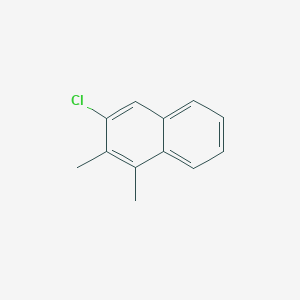
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
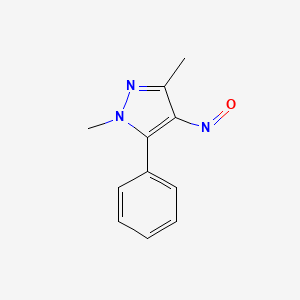


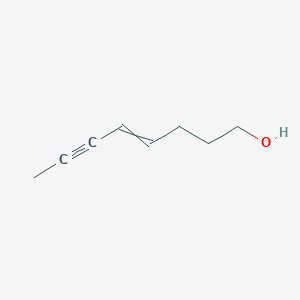
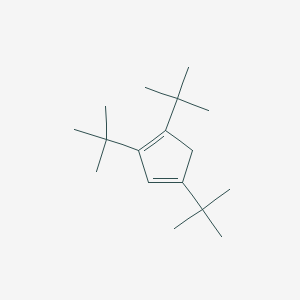
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
